molecular formula C15H24N2O B3171668 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 946689-07-2

4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine

Cat. No.: B3171668
CAS No.: 946689-07-2
M. Wt: 248.36 g/mol
InChI Key: UQBCWNFSFGRHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

The future directions for research on 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine could include further exploration of its synthesis, chemical reactions, and potential applications in proteomics research . Additionally, understanding its mechanism of action could provide valuable insights for the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 3,5-dimethylpiperidine with 4-ethoxyphenylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCWNFSFGRHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Reactant of Route 2
Reactant of Route 2
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Reactant of Route 3
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Reactant of Route 4
Reactant of Route 4
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Reactant of Route 5
Reactant of Route 5
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Reactant of Route 6
Reactant of Route 6
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.